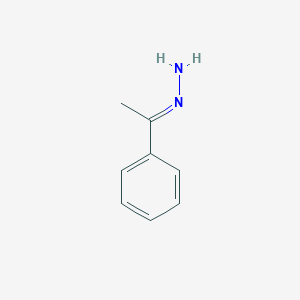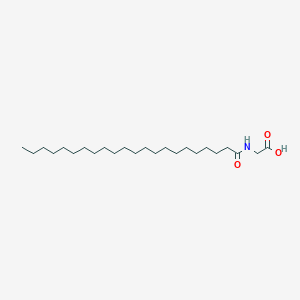![molecular formula C10H9ClN3O4+ B078199 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone CAS No. 11070-38-5](/img/structure/B78199.png)
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is not fully understood. However, it is believed to work by disrupting bacterial cell membranes and inhibiting DNA synthesis. In photodynamic therapy, the compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells.
Effets Biochimiques Et Physiologiques
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been shown to have low toxicity in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. However, its antimicrobial properties and potential use in photodynamic therapy suggest that it may have beneficial effects in treating bacterial infections and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. Its low toxicity also makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for the use of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone in scientific research. One direction is to further investigate its antimicrobial properties and potential use as a treatment for bacterial infections. Another direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound may have potential as a fluorescent probe for imaging cellular structures in biological systems. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone and to optimize its use in different experimental conditions.
Méthodes De Synthèse
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is synthesized through a specific method involving the reaction of 2-chloro-1-(chloromethyl)ethanone with 2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, specifically against Gram-positive bacteria. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been investigated for its potential as a fluorescent probe for imaging cellular structures.
Propriétés
Numéro CAS |
11070-38-5 |
|---|---|
Nom du produit |
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
Formule moléculaire |
C10H9ClN3O4+ |
Poids moléculaire |
270.65 g/mol |
Nom IUPAC |
2-chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-8-3-2-6(14(17)18)5-13(8)9(10(12)16)7(15)4-11/h2-3,5H,4H2,1H3/p+1 |
Clé InChI |
HVZYKUSZUSDIRD-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
SMILES canonique |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
Synonymes |
3-(Chloroacetyl)-2-oxylato-1-methyl-6-nitroimidazo[1,2-a]pyridin-4-ium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




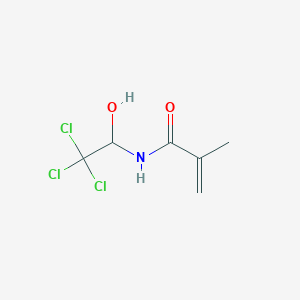
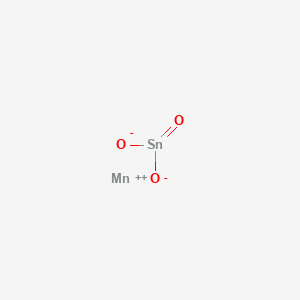
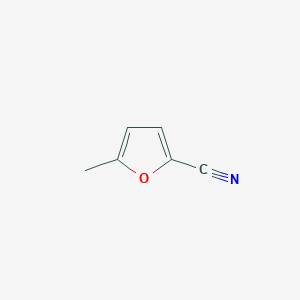
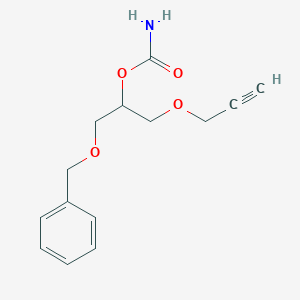
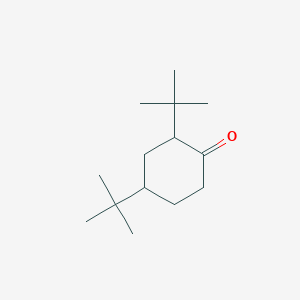
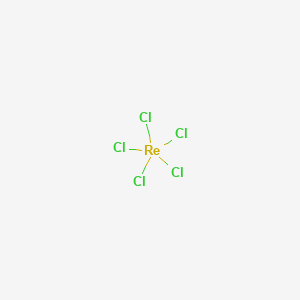
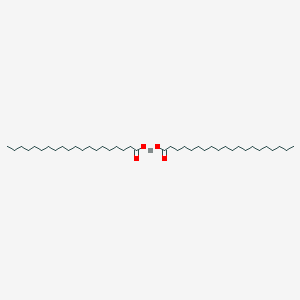
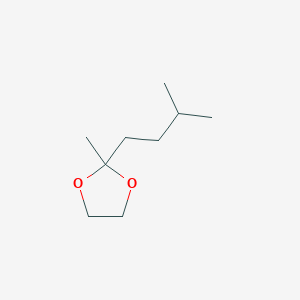
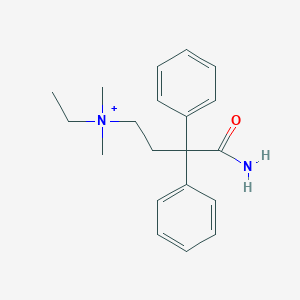
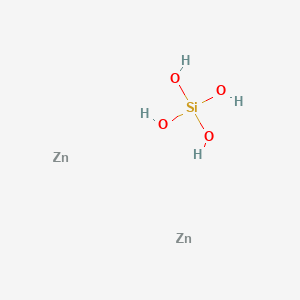
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
